molecular formula C20H24N2O B5793821 2-phenyl-N-[4-(1-piperidinylmethyl)phenyl]acetamide

2-phenyl-N-[4-(1-piperidinylmethyl)phenyl]acetamide

Cat. No.: B5793821
M. Wt: 308.4 g/mol
InChI Key: UBIKSGKNWKJABS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-[4-(1-piperidinylmethyl)phenyl]acetamide, also known as PPA, is a synthetic compound that belongs to the family of amphetamines. It is a psychoactive drug that acts as a stimulant and is commonly used as a research chemical. PPA is known to have a high affinity for the dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters. Due to its pharmacological properties, PPA has been the subject of several scientific studies in recent years.

Mechanism of Action

The mechanism of action of 2-phenyl-N-[4-(1-piperidinylmethyl)phenyl]acetamide is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. By blocking the reuptake of these neurotransmitters, this compound increases their concentration in the synaptic cleft, leading to increased neurotransmission. This results in the stimulant effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It increases the release of dopamine and norepinephrine in the brain, leading to increased alertness and focus. This compound also increases heart rate and blood pressure, which can be dangerous at high doses. Additionally, this compound has been shown to have neurotoxic effects on dopaminergic neurons, which may limit its therapeutic potential.

Advantages and Limitations for Lab Experiments

2-phenyl-N-[4-(1-piperidinylmethyl)phenyl]acetamide has several advantages for use in lab experiments. It is a well-established research chemical that can be easily synthesized and obtained. It has a high affinity for dopamine and norepinephrine transporters, making it a useful tool for studying these neurotransmitter systems. However, this compound also has several limitations. It has been shown to have neurotoxic effects on dopaminergic neurons, which may limit its use in certain experiments. Additionally, its effects on the cardiovascular system can be dangerous at high doses, making it important to use caution when handling this compound in the lab.

Future Directions

There are several future directions for research on 2-phenyl-N-[4-(1-piperidinylmethyl)phenyl]acetamide. One area of interest is its potential as a treatment for ADHD. Further studies are needed to determine the safety and efficacy of this compound in humans. Another area of interest is its potential as an antidepressant. Studies have shown that this compound has antidepressant effects in animal models, but further research is needed to determine its potential as a clinical antidepressant. Additionally, further studies are needed to determine the long-term effects of this compound on dopaminergic neurons and the cardiovascular system.

Synthesis Methods

2-phenyl-N-[4-(1-piperidinylmethyl)phenyl]acetamide can be synthesized through a series of chemical reactions starting from 1-benzylpiperidine. The first step involves the reaction of 1-benzylpiperidine with 4-bromobenzyl chloride to form N-benzyl-4-(1-piperidinylmethyl)benzamide. The second step involves the reaction of N-benzyl-4-(1-piperidinylmethyl)benzamide with phenylacetyl chloride to form this compound. The synthesis method of this compound has been well-established in the literature and can be easily reproduced in the laboratory.

Scientific Research Applications

2-phenyl-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been widely used in scientific research to investigate its pharmacological properties and potential therapeutic applications. One of the main areas of research has been its role in the treatment of attention deficit hyperactivity disorder (ADHD). This compound has been shown to improve cognitive function and reduce hyperactivity in animal models of ADHD. Other areas of research include its potential as an antidepressant and its effects on the cardiovascular system.

Properties

IUPAC Name

2-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c23-20(15-17-7-3-1-4-8-17)21-19-11-9-18(10-12-19)16-22-13-5-2-6-14-22/h1,3-4,7-12H,2,5-6,13-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIKSGKNWKJABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.